molecular formula C11H20N4O4S B13740900 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate CAS No. 14156-77-5

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate

Cat. No.: B13740900
CAS No.: 14156-77-5
M. Wt: 304.37 g/mol
InChI Key: YTCPORJXMTYTSU-UHFFFAOYSA-N
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Description

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate typically involves the reaction of N-methylbenzylamine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction is often facilitated by coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of guanidines, including this compound, often relies on scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are favored for their efficiency and yield . These methods typically involve the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired guanidine compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanidines.

Scientific Research Applications

1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .

Properties

CAS No.

14156-77-5

Molecular Formula

C11H20N4O4S

Molecular Weight

304.37 g/mol

IUPAC Name

benzyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate

InChI

InChI=1S/C11H18N4.H2O4S/c1-15(8-7-14-11(12)13)9-10-5-3-2-4-6-10;1-5(2,3)4/h2-6H,7-9H2,1H3,(H4,12,13,14);(H2,1,2,3,4)

InChI Key

YTCPORJXMTYTSU-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC[NH+]=C(N)N)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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